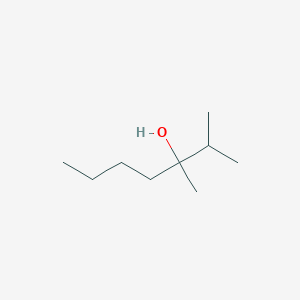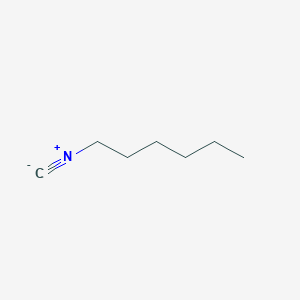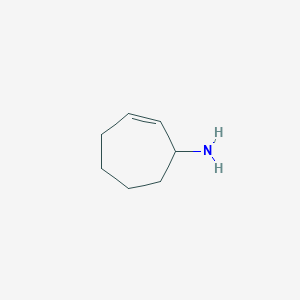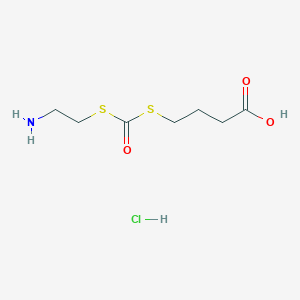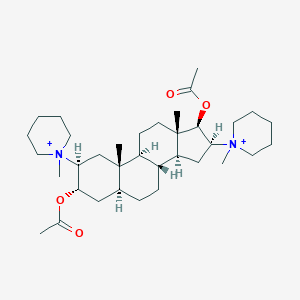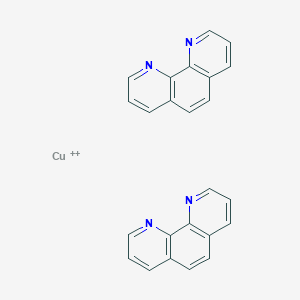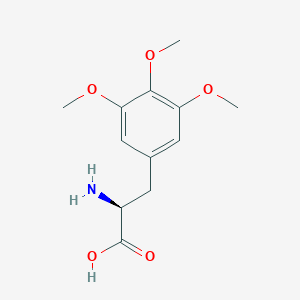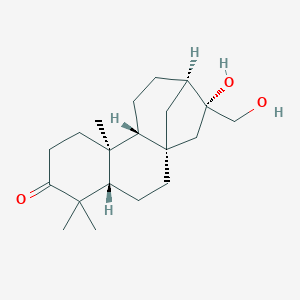
2-Phenyl-3-methyl-2,3-dihydrobenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-methyl-2,3-dihydrobenzothiazole, also known as PMDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMDT belongs to the class of benzothiazole derivatives, which have been widely studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to bind to the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.
Biochemical and physiological effects:
2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole in lab experiments is its versatility. 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole can be easily synthesized and modified to yield compounds with different properties. Another advantage is its low toxicity, which makes it suitable for use in biological systems. However, one limitation of using 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole. One area of interest is the development of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole-based materials with unique properties, such as fluorescence, conductivity, and mechanical strength. Another area of interest is the exploration of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole and to identify its molecular targets in the body.
Méthodes De Synthèse
The synthesis of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole involves the condensation of 2-aminothiophenol and acetophenone in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole.
Applications De Recherche Scientifique
2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been shown to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities. In material science, 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been used as a fluorescent probe for the detection of various analytes.
Propriétés
Numéro CAS |
16192-33-9 |
|---|---|
Nom du produit |
2-Phenyl-3-methyl-2,3-dihydrobenzothiazole |
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clé InChI |
KZRWYPLMYWSJFP-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
Synonymes |
Benzothiazole, 2,3-dihydro-3-methyl-2-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



